Cas no 91026-00-5 (1-Benzyl-3,4-dibromopyrrole-2,5-dione)

1-Benzyl-3,4-dibromopyrrole-2,5-dione structure
91026-00-5 structure
Product Name:1-Benzyl-3,4-dibromopyrrole-2,5-dione
CAS 번호:91026-00-5
MF:C11H7Br2NO2
메가와트:344.986781358719
MDL:MFCD03427193
CID:799124
PubChem ID:24879697
Update Time:2025-06-07

1-Benzyl-3,4-dibromopyrrole-2,5-dione 화학적 및 물리적 성질

이름 및 식별자

    • 1H-Pyrrole-2,5-dione,3,4-dibromo-1-(phenylmethyl)-
    • 1-benzyl-3,4-dibromo-1H-pyrrole-2,5-dione
    • 1-benzyl-3,4-dibromopyrrole-2,5-dione
    • N-BENZYL-2,3-DIBROMMALEIMID
    • N-Benzyl-2,3-dibroMoMaleiMide
    • 3,4-Dibromo-1-(phenylmethyl)-1H-pyrrole-2,5-dione (ACI)
    • 1-Benzyl-3,4-dibromo-2,5-dihydro-1H-pyrrole-2,5-dione
    • 91026-00-5
    • 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-(phenylmethyl)-
    • DZYLZHRCCNTQCS-UHFFFAOYSA-N
    • MFCD03427193
    • N-BENZYL-2 3-DIBROMOMALEIMIDE 97
    • CS-0035450
    • N-BENZYL-2,3-DIBROMOMALEIMIDE, 97%
    • AS-39476
    • DTXSID80392657
    • AKOS015889375
    • SCHEMBL3065646
    • DA-01160
    • N-Benzyl-2,3-dibromomaleimide,97%
    • 1-Benzyl-3,4-dibromopyrrole-2,5-dione
    • MDL: MFCD03427193
    • 인치: 1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2
    • InChIKey: DZYLZHRCCNTQCS-UHFFFAOYSA-N
    • 미소: O=C1N(CC2C=CC=CC=2)C(=O)C(Br)=C1Br

계산된 속성

  • 정밀분자량: 344.882
  • 동위원소 질량: 342.884
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 335
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 2.8
  • 토폴로지 분자 극성 표면적: 37.4A^2

실험적 성질

  • 색과 성상: 연황색 결정
  • 융해점: 117-120 °C (lit.)
  • PSA: 37.38000
  • LogP: 2.49470

1-Benzyl-3,4-dibromopyrrole-2,5-dione 보안 정보

1-Benzyl-3,4-dibromopyrrole-2,5-dione 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A019141330-5g
N-benzyl-2,3-dibromomaleimide
91026-00-5 95%
5g
$343.00 2023-08-31
Alichem
A019141330-25g
N-benzyl-2,3-dibromomaleimide
91026-00-5 95%
25g
$1071.00 2023-08-31
Ambeed
A174714-100mg
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione
91026-00-5 98+%
100mg
$22.0 2025-04-15
Ambeed
A174714-250mg
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione
91026-00-5 98+%
250mg
$34.0 2025-04-15
Ambeed
A174714-1g
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione
91026-00-5 98+%
1g
$82.0 2025-04-15
Ambeed
A174714-5g
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione
91026-00-5 98+%
5g
$285.0 2025-04-15
abcr
AB454814-1 g
N-Benzyl-2,3-dibromomaleimide; .
91026-00-5
1g
€162.30 2023-07-18
abcr
AB454814-5 g
N-Benzyl-2,3-dibromomaleimide; .
91026-00-5
5g
€406.70 2023-07-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
557781-5G
1-Benzyl-3,4-dibromopyrrole-2,5-dione
91026-00-5 97%
5G
¥3999.36 2022-02-24
eNovation Chemicals LLC
D767687-5g
N-Benzyl-2,3-dibromomaleimide
91026-00-5 95%
5g
$265 2024-06-07

1-Benzyl-3,4-dibromopyrrole-2,5-dione 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Acetic acid ;  10 min, rt; 2 h, reflux; reflux → rt
참조
Total synthesis of (±)-camphorataimides and (±)-himanimides by NaBH4/Ni(OAc)2 or Zn/AcOH stereoselective reduction
Cheng, Chia-Fu; Lai, Zhen-Chang; Lee, Yean-Jang, Tetrahedron, 2008, 64(19), 4347-4353

합성 방법 2

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone
참조
Synthesis of the aromatic and monosaccharide moieties of staurosporine
Joyce, Richard P.; Gainor, James A.; Weinreb, Steven M., Journal of Organic Chemistry, 1987, 52(7), 1177-85

합성 방법 3

반응 조건
1.1 Catalysts: Palladium Solvents: o-Xylene ;  30 h, 150 °C
참조
Scalable preparation of stable and reusable silica supported palladium nanoparticles as catalysts for N-alkylation of amines with alcohols
Alshammari, Ahmad S.; Natte, Kishore; Kalevaru, Narayana V. ; Bagabas, Abdulaziz; Jagadeesh, Rajenahally V., Journal of Catalysis, 2020, 382, 141-149

합성 방법 4

반응 조건
1.1 Solvents: Acetic acid ;  cooled; overnight, reflux
참조
Development of antiproliferative phenylmaleimides that activate the unfolded protein response
Muus, Ulrike; Hose, Curtis; Yao, Wei; Kosakowska-Cholody, Teresa; Farnsworth, David; et al, Bioorganic & Medicinal Chemistry, 2010, 18(12), 4535-4541

합성 방법 5

반응 조건
1.1 Reagents: Acetic acid ;  reflux
참조
Preparation of conjugated polyphenylenes from maleimide-based enediynes through thermal-triggered Bergman cyclization polymerization
Sun, Shiyuan; Zhu, Chuanchuan; Song, Depeng; Li, Fei; Hu, Aiguo, Polymer Chemistry, 2014, 5(4), 1241-1247

합성 방법 6

반응 조건
1.1 Solvents: Acetic acid ,  Water ;  3 h, reflux
참조
Synthesis of substituted bis(heteroaryl)maleimides
Dubernet, Mathieu; Caubert, Virginie; Guillard, Jerome; Viaud-Massuard, Marie-Claude, Tetrahedron, 2005, 61(19), 4585-4593

합성 방법 7

반응 조건
1.1 Solvents: Dichloromethane ;  20 min, rt
참조
A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones
Castaneda, Lourdes; Wright, Zoe V. F.; Marculescu, Cristina; Tran, Trang M.; Chudasama, Vijay; et al, Tetrahedron Letters, 2013, 54(27), 3493-3495

합성 방법 8

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, 23 °C
참조
Synthesis and biological evaluation of new 3,4-diarylmaleimides as enhancers (modulators) of doxorubicin cytotoxic activity on cultured tumor cells from a real case of breast cancer
Gutierrez-Cano, Jessica R.; Nahide, Pradip D.; Ramadoss, Velayudham; Satkar, Yuvraj; Ortiz-Alvarado, Rafael; et al, Journal of the Mexican Chemical Society, 2017, 61(1), 41-49

합성 방법 9

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, rt
참조
Synthesis and biological evaluation of maleimide derivatives for neuronal differentiation
Ramu, Ravirala; Kim, Se Hoan; Kang, Seung Kyu; Kang, Nam Sook; Ahn, Jin Hee; et al, Journal of the Korean Chemical Society, 2009, 53(4), 471-475

합성 방법 10

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  18 h, rt
참조
Mechanochemical Fluorescence Switching in Polymers Containing Dithiomaleimide Moieties
Karman, Marc; Verde-Sesto, Ester; Weder, Christoph ; Simon, Yoan C., ACS Macro Letters, 2018, 7(9), 1099-1104

합성 방법 11

반응 조건
1.1 Solvents: Acetic acid ;  22 h, 120 °C
참조
Maleimide-based acyclic enediyne for efficient DNA-cleavage and tumor cell suppression
Song, Depeng; Sun, Shiyuan; Tian, Yu; Huang, Shuai; Ding, Yun; et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2015, 3(16), 3195-3200

합성 방법 12

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt
참조
A Simple Mechanochromic Mechanophore Based on Aminothiomaleimide
Tan, Min; Hu, Zhitao; Dai, Yunkai; Peng, Yanling; Zhou, Yecheng ; et al, ACS Macro Letters, 2021, 10(11), 1423-1428

합성 방법 13

반응 조건
참조
Product class 2: Triacylamines, imides (diacylamines), and related compounds
Luzzio, F. A., Science of Synthesis, 2005, 21, 259-324

1-Benzyl-3,4-dibromopyrrole-2,5-dione Raw materials

1-Benzyl-3,4-dibromopyrrole-2,5-dione Preparation Products

추천 공급업체
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zouping Mingyuan Import and Export Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd